(S)-Ethyl 2-methylbutanoate

Übersicht

Beschreibung

(S)-Ethyl 2-methylbutanoate is an organic compound belonging to the class of esters. It is characterized by its pleasant fruity odor, making it a common ingredient in flavorings and fragrances. The compound has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-Ethyl 2-methylbutanoate can be synthesized through the esterification of (S)-2-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed to achieve high yields. The use of solid acid catalysts can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Ethyl 2-methylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (S)-2-methylbutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: (S)-2-methylbutanoic acid and ethanol.

Reduction: (S)-2-methylbutanol.

Transesterification: A different ester and ethanol.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl 2-methylbutanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its role in the biosynthesis of natural products and its effects on biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-methylbutanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity odor. In biological systems, the compound can undergo metabolic transformations, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl (S)-2-methylbutanoate: Similar ester with a methyl group instead of an ethyl group.

Ethyl butanoate: Similar ester with a butanoic acid moiety instead of 2-methylbutanoic acid.

Ethyl isovalerate: Similar ester with an isovaleric acid moiety.

Uniqueness: (S)-Ethyl 2-methylbutanoate is unique due to its specific stereochemistry and the presence of a 2-methylbutanoic acid moiety, which imparts distinct olfactory properties and reactivity compared to its analogs .

Biologische Aktivität

(S)-Ethyl 2-methylbutanoate is a chiral compound known for its distinctive fruity aroma, predominantly found in various fruits such as apples and strawberries. This compound is not only significant in the flavor and fragrance industry but also exhibits notable biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its metabolic pathways, sensory properties, and potential health implications based on diverse research findings.

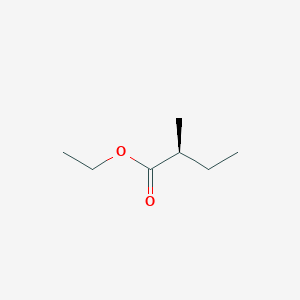

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 130.19 g/mol. It is classified as an ester, which contributes to its volatility and aroma characteristics. The compound's structure can be represented as follows:

Metabolic Pathways

Research indicates that this compound is produced through various metabolic pathways in plants and microorganisms. One significant pathway involves the catabolism of isoleucine, where the compound is synthesized via the β-oxidation pathway in specific yeasts like Saprochaete suaveolens. The production of this ester has been linked to the degradation of excess isoleucine, which serves as a precursor during fermentation processes .

Table 1: Key Metabolic Pathways Involved in the Production of this compound

| Pathway | Organism | Precursor | End Product |

|---|---|---|---|

| β-oxidation | Saprochaete suaveolens | Isoleucine | This compound |

| Esters synthesis | Various fruits | Amino acids | Various esters |

Sensory Properties

This compound plays a crucial role in enhancing fruity aromas in food products. Studies have shown that this compound significantly contributes to the overall sensory profile of wines and fruit juices, impacting consumer perception and preference . It has been noted for its ability to enhance blackberry flavors when present in certain concentrations.

Sensory Thresholds

The sensory threshold for this compound varies across different matrices. Research indicates that its detection threshold can be influenced by the presence of other volatile compounds, thereby affecting its perceived intensity in mixtures .

Biological Effects

While primarily recognized for its flavoring properties, this compound may exhibit various biological effects:

- Antioxidant Activity : Some studies suggest that esters like this compound may possess antioxidant properties, potentially contributing to health benefits when consumed as part of natural fruit products.

- Metabolic Influence : The compound's involvement in metabolic pathways indicates it may play a role in energy metabolism within certain organisms.

Case Studies

- Fermentation Studies : A study conducted on Saprochaete suaveolens demonstrated that the production of this compound was maximized during fermentation when isoleucine was exhausted from the growth medium. This finding highlights the importance of substrate availability in biotechnological applications aimed at flavor production .

- Sensory Analysis : In a comparative analysis of various esters used in winemaking, this compound was found to significantly enhance the perception of fruity aromas, suggesting its potential utility in flavor formulation .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017671 | |

| Record name | ethyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10307-61-6 | |

| Record name | (S)-Ethyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10307-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.